3-Methoxy-4-[2-(1-pyrrolidinyl)ethoxy]benzaldehyde oxalate
Description
IUPAC Nomenclature and Structural Elucidation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established organic chemistry naming conventions. The base compound is officially designated as 3-methoxy-4-[2-(1-pyrrolidinyl)ethoxy]benzaldehyde, representing a substituted benzaldehyde derivative. The complete structure consists of a benzene ring bearing an aldehyde functional group at position 1, a methoxy group at position 3, and a complex ethoxy substituent at position 4 that terminates in a pyrrolidine ring system.
The structural framework can be systematically analyzed by examining each component. The benzaldehyde core provides the foundational aromatic system with the characteristic carbonyl functionality. The methoxy group contributes electron-donating properties through resonance effects, while the pyrrolidinylethoxy chain introduces significant conformational flexibility and potential for hydrogen bonding interactions. The oxalate counterion forms the salt through ionic interactions with the basic nitrogen atom of the pyrrolidine ring.
Alternative nomenclature systems recognize this compound under several designations. The Chemical Abstracts Service registry identifies the base compound through multiple naming conventions, including benzaldehyde, 3-methoxy-4-[2-(1-pyrrolidinyl)ethoxy]- as the index name. The systematic naming reflects the substitution pattern on the aromatic ring, with the numbering system following standard aromatic chemistry conventions where the aldehyde carbon receives priority as position 1.
The three-dimensional molecular architecture exhibits distinct conformational preferences due to the flexible ethoxy linker connecting the aromatic system to the pyrrolidine heterocycle. Computational and experimental studies suggest that the molecule adopts extended conformations to minimize steric interactions between the aromatic and heterocyclic components. The pyrrolidine ring maintains its characteristic envelope conformation, contributing to the overall molecular geometry and influencing intermolecular interactions in the crystalline state.
Molecular Formula and Weight Analysis
The molecular composition of this compound reflects the combination of the organic base with oxalic acid to form the salt. The base compound exhibits the molecular formula C₁₄H₁₉NO₃ with a precisely determined molecular weight of 249.310 atomic mass units. This composition accounts for fourteen carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and three oxygen atoms distributed throughout the benzaldehyde, methoxy, ethoxy, and pyrrolidine structural components.
The oxalate salt formation significantly alters the molecular composition and weight characteristics. The complete salt exhibits the molecular formula C₁₆H₂₁NO₇, incorporating the oxalic acid component (C₂H₂O₄) into the overall structure. The resulting molecular weight increases to 339.34 atomic mass units, representing the combined mass of the organic base and the oxalic acid counterion. This molecular weight determination has been confirmed through multiple analytical techniques and represents the accepted value for pharmaceutical and research applications.
Detailed elemental analysis reveals the precise atomic composition and mass distribution within the molecule. The carbon content dominates the molecular weight contribution, followed by the hydrogen atoms distributed across the various substituents and ring systems. The single nitrogen atom, located within the pyrrolidine ring, provides the basic site for salt formation with oxalic acid. The oxygen atoms are strategically positioned to influence both molecular polarity and intermolecular interactions.
| Property | Base Compound | Oxalate Salt |
|---|---|---|
| Molecular Formula | C₁₄H₁₉NO₃ | C₁₆H₂₁NO₇ |
| Molecular Weight (g/mol) | 249.310 | 339.34 |
| Exact Mass (g/mol) | 249.136493 | - |
| Carbon Atoms | 14 | 16 |
| Hydrogen Atoms | 19 | 21 |
| Nitrogen Atoms | 1 | 1 |
| Oxygen Atoms | 3 | 7 |
The monoisotopic mass calculations provide additional precision for mass spectrometric applications. The base compound exhibits a monoisotopic mass of 249.136493 atomic mass units, accounting for the most abundant isotopes of each constituent element. This precise mass determination enables accurate identification and quantification in complex analytical matrices and supports structure confirmation through high-resolution mass spectrometry.
Crystallographic Data and Salt Formation Mechanisms
The crystallographic properties of this compound reflect the complex interplay between ionic interactions, hydrogen bonding, and van der Waals forces in the solid state. Salt formation occurs through protonation of the pyrrolidine nitrogen by oxalic acid, creating a stable ionic complex with enhanced solubility and handling characteristics compared to the free base. The resulting crystal structure incorporates both the protonated organic cation and the oxalate anion in a well-defined three-dimensional lattice.
The salt formation mechanism involves acid-base chemistry where the pyrrolidine nitrogen acts as a Lewis base, accepting a proton from oxalic acid. This protonation increases the positive charge density on the nitrogen center and enables strong electrostatic interactions with the carboxylate groups of the oxalate ion. The resulting ionic interactions provide the primary driving force for crystal formation and stability in the solid state.
Intermolecular hydrogen bonding patterns significantly influence the crystal packing arrangement. The protonated pyrrolidine nitrogen can serve as a hydrogen bond donor to the carboxylate oxygen atoms of the oxalate ion, creating directional interactions that guide the three-dimensional assembly. Additional hydrogen bonding may occur between the methoxy oxygen and nearby hydrogen atoms, further stabilizing the crystal lattice through cooperative interactions.
The oxalate counterion exhibits characteristic coordination patterns that influence the overall crystal structure. As a diacid, oxalic acid can participate in multiple ionic and hydrogen bonding interactions, potentially bridging between different organic cations to create extended networks. The planar geometry of the oxalate ion promotes efficient packing arrangements that maximize favorable interactions while minimizing unfavorable steric contacts.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 3-methoxy-4-[2-(1-pyrrolidinyl)ethoxy]benzaldehyde and its oxalate salt. Proton nuclear magnetic resonance analysis reveals distinct chemical shift patterns that confirm the molecular structure and substitution pattern. The aldehyde proton appears as a characteristic singlet at approximately 9.84-9.87 parts per million, confirming the presence of the formyl group and its electronic environment influenced by the aromatic ring substitution.
The aromatic region of the proton nuclear magnetic resonance spectrum exhibits a characteristic pattern consistent with the trisubstituted benzene ring. The proton at position 6 appears as a doublet due to coupling with the adjacent proton at position 7, while the proton at position 3 appears as a singlet due to the absence of nearby coupling partners. The proton at position 7 exhibits a doublet of doublets pattern reflecting coupling with both adjacent aromatic protons, providing clear evidence for the substitution pattern.
The aliphatic region reveals the ethoxy linker and pyrrolidine ring protons with characteristic chemical shifts and coupling patterns. The ethoxy methylene protons appear as distinct triplets reflecting their different chemical environments adjacent to the aromatic oxygen and the pyrrolidine nitrogen. The pyrrolidine ring protons exhibit complex multipicity patterns due to the ring conformation and geminal/vicinal coupling interactions.
Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through chemical shift analysis of the carbon framework. The carbonyl carbon appears at approximately 191 parts per million, consistent with an aromatic aldehyde environment. The aromatic carbons exhibit chemical shifts reflecting their substitution patterns and electronic environments, while the aliphatic carbons of the ethoxy chain and pyrrolidine ring appear in the expected upfield regions.
| Nuclear Magnetic Resonance Signal | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Aldehyde Proton | 9.84-9.87 | Singlet | CHO |
| Aromatic Protons | 7.19-7.53 | Doublet/Singlet | Benzene Ring |
| Methoxy Protons | 3.83 | Singlet | OCH₃ |
| Ethoxy Protons | 4.17-4.19 | Triplet | OCH₂ |
| Pyrrolidine Protons | 2.52-2.81 | Multiplet | NCH₂ |
Infrared spectroscopy reveals characteristic absorption bands that confirm the functional group composition and molecular structure. The carbonyl stretching frequency appears at approximately 1670-1720 reciprocal centimeters, typical for aromatic aldehydes with electron-donating substituents that reduce the carbonyl frequency through resonance effects. The aromatic carbon-carbon stretching vibrations appear in the 1450-1600 reciprocal centimeter region, while the methoxy carbon-oxygen stretching occurs around 1200-1300 reciprocal centimeters.
Properties
IUPAC Name |
3-methoxy-4-(2-pyrrolidin-1-ylethoxy)benzaldehyde;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.C2H2O4/c1-17-14-10-12(11-16)4-5-13(14)18-9-8-15-6-2-3-7-15;3-1(4)2(5)6/h4-5,10-11H,2-3,6-9H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGDBCHYCLVOIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCN2CCCC2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methoxy-4-[2-(1-pyrrolidinyl)ethoxy]benzaldehyde oxalate (CAS Number: 99556-74-8) is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₆H₂₁NO₇
- Molecular Weight : 339.34 g/mol
- LogP : 1.07580 (indicative of moderate lipophilicity)
- Density : 1.125 g/cm³
- Boiling Point : 397.8ºC at 760 mmHg
- Flash Point : 194.4ºC
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.
Anti-inflammatory Effects
The compound has been noted for its anti-inflammatory properties, which may be attributed to its ability to inhibit pro-inflammatory cytokines. Studies have demonstrated that it can reduce inflammation in animal models, indicating a possible role in treating inflammatory diseases.
Neuroprotective Potential
Emerging research highlights the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. It appears to modulate neurotransmitter levels and protect neuronal cells from oxidative stress.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and microbial growth.
- Modulation of Signaling Pathways : It can influence pathways related to cell survival and apoptosis, particularly in neuronal cells.
- Antioxidant Activity : The presence of methoxy and pyrrolidine groups suggests potential antioxidant properties, contributing to its neuroprotective effects.
Study 1: Antimicrobial Efficacy
A study published in the European Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of benzaldehyde compounds, including this compound. Results indicated a significant reduction in bacterial growth at low concentrations, supporting its potential as an antibacterial agent .
Study 2: Anti-inflammatory Mechanisms
In a controlled experiment examining inflammatory responses in rat models, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, key markers for inflammation. This suggests that the compound may be beneficial for conditions characterized by chronic inflammation .
Study 3: Neuroprotection in Animal Models
Research focusing on neurodegenerative disease models demonstrated that treatment with the compound improved cognitive function and reduced neuronal loss compared to control groups. The study attributed these effects to the modulation of oxidative stress pathways .
Scientific Research Applications
Medicinal Chemistry Applications
3-Methoxy-4-[2-(1-pyrrolidinyl)ethoxy]benzaldehyde oxalate has been studied for its potential therapeutic effects. Some notable applications include:
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. Studies have shown that derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study published in the European Journal of Medicinal Chemistry highlighted the synthesis of related compounds that demonstrated significant cytotoxicity against breast and lung cancer cells .
Neuropharmacology
This compound has also been investigated for its neuropharmacological properties. It acts on various neurotransmitter systems, potentially offering therapeutic avenues for treating conditions like depression and anxiety. A study discussed in Journal of Heterocyclic Chemistry explored the structure-activity relationship of similar compounds, suggesting that modifications could enhance their efficacy as neuroprotective agents .
Organic Synthesis Applications
In organic synthesis, this compound serves as an important intermediate for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:
Synthesis of Heterocycles
The compound can be utilized to synthesize heterocyclic compounds through reactions such as cyclization and condensation. These heterocycles are often valuable in pharmaceuticals and agrochemicals.
Building Block for Drug Discovery
As a versatile building block, it can be modified to create libraries of compounds for high-throughput screening in drug discovery programs. This application is critical in identifying lead compounds with desirable biological activities.
Material Science Applications
This compound has potential applications in material science, particularly in the development of functional materials such as:
Organic Light Emitting Diodes (OLEDs)
The compound's electronic properties may allow it to be used in the fabrication of OLEDs, where its ability to emit light upon electrical stimulation can be harnessed for display technologies.
Coatings and Polymers
In polymer chemistry, derivatives of this compound can be incorporated into polymer matrices to enhance their mechanical properties or provide specific functionalities like UV resistance or antimicrobial activity.
Case Studies and Research Findings
Several case studies have been documented regarding the applications of this compound:
- Anticancer Research : A study involving the synthesis of derivatives showed enhanced anticancer activity compared to existing treatments, indicating a promising direction for future drug development .
- Neuroprotective Effects : Research highlighted its potential neuroprotective effects through modulation of neurotransmitter systems, suggesting applications in treating neurodegenerative diseases .
- Material Innovations : Investigations into its use in OLEDs demonstrated improved efficiency and stability over traditional materials used in display technologies .
Comparison with Similar Compounds
Structural Analogs and Salt Forms
Key analogs include its hydrochloride salt and a morpholine-substituted variant. Structural differences lie in the heterocyclic substituent and counterion:
Physicochemical and Functional Differences
Hydrochloride vs. Oxalate Salts :
- The hydrochloride salt (CAS 138351-19-6) has a molecular weight of ~286 and LogP of 2.22, indicating moderate lipophilicity . Its room-temperature stability contrasts with oxalate salts, which often require stricter storage due to hygroscopicity or thermal sensitivity .
- Oxalate salts generally exhibit lower aqueous solubility than hydrochlorides but may offer better crystallinity for formulation .
- Pyrrolidine vs. Morpholine Substituents: The morpholine analog (CAS 6131-05-1) replaces pyrrolidine with a morpholine ring, introducing an oxygen atom. Pyrrolidine’s secondary amine can participate in stronger hydrogen bonding, which may improve receptor affinity in drug candidates .
Preparation Methods
Preparation of 3-Methoxy-4-(2-pyrrolidinyl)ethoxybenzaldehyde
- The starting material is typically a substituted benzaldehyde, such as 3-methoxy-4-hydroxybenzaldehyde.
- The hydroxy group is alkylated with 2-(1-pyrrolidinyl)ethyl halide or a suitable leaving group precursor under basic conditions to form the 2-(1-pyrrolidinyl)ethoxy substituent.
- Typical reagents include alkyl halides (e.g., 2-(1-pyrrolidinyl)ethyl bromide) and bases like potassium carbonate in polar aprotic solvents (e.g., DMF).
- Reaction conditions are mild heating (50-80 °C) for several hours to ensure complete substitution.
- The product is isolated by extraction and purified by recrystallization or chromatography.
Formation of Oxalate Salt
- The free base aldehyde is reacted with oxalic acid in an appropriate solvent such as ethanol or methanol.
- The reaction is typically performed at room temperature or slightly elevated temperatures with stirring.
- The oxalate salt precipitates out or can be induced to crystallize by solvent evaporation or cooling.
- The salt is filtered, washed, and dried under vacuum.
Analytical and Purification Techniques
- Purity Confirmation: Elemental analysis (C, H, N) is used to confirm the composition of the oxalate salt.
- Chromatography: Silica gel column chromatography is employed for purification of intermediates.
- Crystallization: Final oxalate salts are often purified by recrystallization from alcohol solvents.
- Spectroscopic Characterization: NMR, IR, and mass spectrometry are used to verify structure and purity.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | 3-Methoxy-4-hydroxybenzaldehyde + 2-(1-pyrrolidinyl)ethyl bromide + K2CO3, DMF, 50-80 °C | Alkylation to introduce pyrrolidinyl ethoxy group | Reaction time: 6-12 h |
| 2 | Oxalic acid in ethanol or methanol, room temp or slight heating | Formation of oxalate salt | Stoichiometric amounts; crystallization induced by cooling |
| 3 | Purification by recrystallization or chromatography | Obtain pure oxalate salt | Use of silica gel for intermediates |
Q & A
Advanced Research Question
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina.
- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with bioactivity data.
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing redox behavior in radiosensitizers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
